molecular formula C21H27NO3 B3914826 6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B3914826
M. Wt: 341.4 g/mol
InChI Key: VALXNNILOGGICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound with a molecular formula of C21H27NO3 . This compound features a cyclopenta[c]chromen-4-one core structure, which is a fused ring system containing both cyclopentane and chromene rings. The presence of a hydroxy group at the 7th position and a cyclohexyl(ethyl)amino group at the 6th position further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions One common approach is to start with the cyclopenta[c]chromen-4-one core, which can be synthesized through various cyclization reactions

The cyclohexyl(ethyl)amino group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated intermediate. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the chromenone core or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups to the amino moiety.

Scientific Research Applications

6-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The hydroxy group and amino moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{[Cyclohexyl(ethyl)amino]methyl}-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one stands out due to its unique combination of a cyclopenta[c]chromen-4-one core with a cyclohexyl(ethyl)amino substituent. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[[cyclohexyl(ethyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-22(14-7-4-3-5-8-14)13-18-19(23)12-11-16-15-9-6-10-17(15)21(24)25-20(16)18/h11-12,14,23H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXNNILOGGICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
Reactant of Route 4
6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
6-{[CYCLOHEXYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.